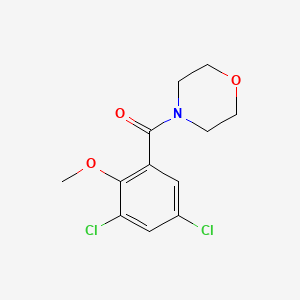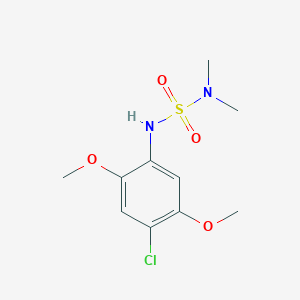
4-(2,4-dimethylbenzylidene)-3-phenyl-5(4H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazolone derivatives, including compounds similar to 4-(2,4-dimethylbenzylidene)-3-phenyl-5(4H)-isoxazolone, typically involves multicomponent reactions. For instance, palladium-catalyzed insert reactions of isocyanides with 3-arylisoxazol-5(4H)-ones have been employed to construct aminomethylidene isoxazolone derivatives, retaining the ring structure while only involving the C-H bond of the methylene group (Zhu et al., 2019).
Molecular Structure Analysis
Isoxazolone derivatives demonstrate varied molecular configurations influenced by their substituents. Crystallographic studies have revealed that such compounds can exhibit different configurations, such as Z or E, at the exocyclic C=C bond. Theoretical studies, including density functional theory (DFT) calculations, have been used to understand the molecular geometry, vibrational frequencies, and atomic orbitals, providing insights into the structural characteristics of these compounds (Brancatelli et al., 2011).
Chemical Reactions and Properties
Isoxazolone compounds undergo various chemical reactions that demonstrate their reactivity and functional versatility. For example, reactions with nucleophiles can lead to substituted derivatives, showcasing the compounds' ability to engage in diverse chemical transformations. These reactions are pivotal in modifying the isoxazolone core and introducing different functional groups (Batra et al., 1990).
Physical Properties Analysis
The physical properties of isoxazolone derivatives, such as melting points, solubility, and crystal structures, are significantly influenced by their molecular configurations and substituents. Crystallographic analyses provide detailed insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which play crucial roles in determining the compounds' physical characteristics (Hu & Chen, 2015).
Chemical Properties Analysis
The chemical properties of isoxazolone derivatives are characterized by their reactivity patterns, including tautomerism, stereoisomerism, and their ability to participate in various organic reactions. These properties are essential for understanding the compound's behavior in chemical syntheses and its potential applications in different areas of research (Pyrih et al., 2023).
Propiedades
IUPAC Name |
(4E)-4-[(2,4-dimethylphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-8-9-15(13(2)10-12)11-16-17(19-21-18(16)20)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIZGAYJGLHGLG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5609429.png)
![4-(4-ethyl-1-piperazinyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B5609433.png)
![1-(3-chloro-4-fluorophenyl)-6-[2-(trifluoromethyl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5609441.png)

![{1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5609453.png)
![8-ethoxy-2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5609460.png)
![methyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5609474.png)

![3-(1-methylbutyl)-8-[(6-methylpyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609491.png)
![2-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5609495.png)
![1-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5609500.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5609504.png)

![2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5609509.png)